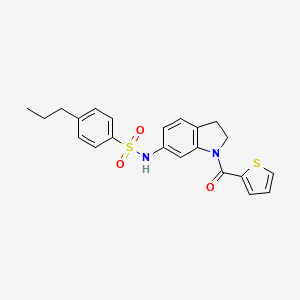

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

4-Propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a unique molecular architecture. The compound combines a benzenesulfonamide core with a propyl substituent at the 4-position and a thiophene-2-carbonyl-modified indoline moiety at the N-position.

Propriétés

IUPAC Name |

4-propyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-4-16-6-10-19(11-7-16)29(26,27)23-18-9-8-17-12-13-24(20(17)15-18)22(25)21-5-3-14-28-21/h3,5-11,14-15,23H,2,4,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYNNXWRIYVAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and an appropriate catalyst . The final step involves the sulfonation of the indole derivative with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted sulfonamides.

Applications De Recherche Scientifique

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity . The thiophene ring can enhance the compound’s binding affinity and specificity towards its targets . The sulfonamide group can improve the compound’s solubility and stability, making it more effective in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, comparisons can be inferred based on general sulfonamide chemistry and related pharmacophores:

Core Sulfonamide Derivatives

Sulfonamides are well-known for their roles as enzyme inhibitors (e.g., carbonic anhydrase, COX-2). For example:

- Celecoxib : A COX-2 inhibitor with a benzenesulfonamide core and pyrazole substituent. Unlike the target compound, celecoxib lacks the thiophene-indoline hybrid, which may reduce off-target effects in the latter .

- Sulfadiazine: A simpler sulfonamide antibiotic.

Thiophene-Containing Analogs

Thiophene moieties enhance lipophilicity and π-π stacking interactions. Examples include:

- Ticlopidine: A thienopyridine antiplatelet agent. While it shares a thiophene ring, it lacks the sulfonamide group, leading to distinct pharmacokinetic profiles.

- Raloxifene : Incorporates a benzothiophene core but is tailored for estrogen receptor modulation, contrasting with the target compound’s underexplored mechanism.

Indoline Derivatives

Indoline scaffolds are common in kinase inhibitors (e.g., Sunitinib ). However, the thiophene-2-carbonyl modification in the target compound may alter binding kinetics compared to unmodified indolines.

Hypothetical Data Table for Comparative Analysis

Given the lack of direct evidence, the table below extrapolates properties based on structural analogs:

| Property | 4-Propyl-N-(1-(Thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | Celecoxib | Ticlopidine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 381.37 | 263.39 |

| LogP | ~3.5 (predicted) | 3.0 | 2.8 |

| Target | Unknown (hypothesized: kinase or protease) | COX-2 | P2Y12 receptor |

| Solubility | Low (thiophene and indoline reduce aqueous solubility) | Moderate | Low |

| Synthetic Complexity | High (multiple heterocycles and substituents) | Moderate | Low |

Activité Biologique

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines an indole moiety, a thiophene ring, and a sulfonamide group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can be represented as follows:

This structure includes:

- Indole Moiety : Known for its role in various biological activities.

- Thiophene Ring : Contributes to the compound's electronic properties.

- Benzenesulfonamide Group : Implicated in antibacterial and anti-inflammatory activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant anticancer activity. For instance, molecular docking studies revealed high affinity for cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Compounds targeting CDK2 have shown promise in inhibiting cancer cell proliferation, particularly in HepG2 and MCF-7 cell lines .

Antiviral Activity

Research has highlighted the antiviral potential of thiophene-linked compounds. A study demonstrated that derivatives with similar structures displayed effective inhibition against viral replication through interaction with viral proteins. The mechanism involved binding to specific receptors, enhancing the compound's efficacy against various viruses .

Anti-inflammatory Effects

The sulfonamide group in 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is associated with anti-inflammatory properties. Compounds containing sulfonamide functionalities have been shown to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The indole moiety allows for high-affinity interactions with various receptors, influencing cellular pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and viral replication.

- Modulation of Signaling Pathways : By interacting with signaling pathways associated with inflammation and cancer progression, the compound can exert therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound in vitro. The results indicated that it significantly reduced cell viability in cancer cell lines by inducing apoptosis through upregulation of apoptotic markers . This reinforces the potential of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide as a lead compound for cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, and what experimental conditions optimize yield?

The synthesis of this compound likely follows multi-step protocols involving:

- Step 1 : Preparation of the indoline scaffold via reductive cyclization or condensation reactions .

- Step 2 : Thiophene-2-carbonyl group introduction using acyl chloride coupling under anhydrous conditions (e.g., dichloromethane, DIPEA) .

- Step 3 : Sulfonamide formation via nucleophilic substitution between 4-propylbenzenesulfonyl chloride and the amine-functionalized indoline intermediate .

Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC. Typical yields range from 50–70% after purification (column chromatography or recrystallization) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Approach :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the propyl group (δ ~0.8–1.6 ppm for CH₂/CH₃), thiophene protons (δ ~7.0–7.5 ppm), and sulfonamide NH (δ ~10–11 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the indoline and benzenesulfonamide moieties .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters: R-factor < 0.05, hydrogen bonding between sulfonamide and carbonyl groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Recommended Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values < 10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (0.1–100 µM) with controls .

- Solubility/Permeability : Use PAMPA or Caco-2 models to assess bioavailability. Adjust substituents (e.g., propyl chain) to improve logP .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s target selectivity while minimizing off-target effects?

Strategy :

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins. Validate with MD simulations (GROMACS) .

- Use QSAR models to prioritize derivatives with optimal ADMET profiles .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Troubleshooting Workflow :

Verify Computational Parameters : Ensure force fields (e.g., CHARMM36) and protonation states match experimental conditions (pH 7.4) .

Re-examine Assay Conditions : Confirm compound stability (e.g., no degradation in DMSO stock solutions via LC-MS) .

Explore Allosteric Binding : Use SPR or ITC to detect non-competitive inhibition mechanisms .

Synchrotron Crystallography : Resolve protein-ligand structures at <2.0 Å resolution to validate binding poses .

Q. What advanced analytical techniques are critical for characterizing degradation products or metabolites?

Analytical Toolkit :

- LC-HRMS/MS : Identify phase I/II metabolites in hepatocyte incubations. Key adducts: glucuronides, sulfates .

- NMR Relaxation Experiments : Detect conformational changes in the indoline core under oxidative stress .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition of degradation byproducts in solid-state formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.